1,1-Diisopropyl-3-methylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-methyl-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10(7(3)4)8(11)9-5/h6-7H,1-5H3,(H,9,11) |
InChI Key |
KLQJNOCNJVNMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Classical and Contemporary Synthetic Routes to 1,1-Diisopropyl-3-methylurea and Analogues
Traditional methods for forming the urea (B33335) linkage are well-established, primarily involving the construction of the core carbonyl-nitrogen framework through acylation, nucleophilic addition, or the use of highly reactive carbonyl sources like phosgene (B1210022).
One fundamental approach to synthesizing substituted ureas involves the modification of urea itself or its derivatives through acylation or alkylation. Direct alkylation or arylation of urea is a straightforward concept but often necessitates harsh reaction conditions, and faces challenges with competing side reactions such as O-alkylation or multiple alkylations rsc.org.
A more controlled method involves the acylation of ureas to form acyl ureas. This can be achieved by reacting an alkali metal salt of urea, such as sodium urea, with an organic halide from the class of acyl or aralkyl halides google.com. This process is particularly useful for producing ureides and diureides google.com. An alternative involves the reaction of alkali metal ureas with carboxylic acid esters google.com. These methods provide a pathway to N-substituted urea analogues, particularly those with acyl functionalities.
Table 1: Examples of Acylation Reactions for Urea Analogue Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Sodium Urea | Aromatic Acyl Halide | Acyl Urea | google.com |
| Alkali Metal Urea | Carboxylic Acid Ester | Acyl Urea | google.com |
Nucleophilic addition reactions are among the most common and versatile methods for synthesizing N-substituted ureas. The archetypal reaction in this category is the addition of an amine to an isocyanate. The synthesis of this compound is typically achieved through the direct reaction of diisopropylamine (B44863) with methyl isocyanate.
This strategy can be expanded to create a vast library of urea derivatives. A key advantage of this approach is the ability to generate the highly reactive isocyanate intermediate in situ, avoiding the need to handle it directly. This is often accomplished through rearrangement reactions, such as the Hofmann, Curtius, or Lossen rearrangements rsc.orgthieme-connect.com. For instance, the Hofmann rearrangement of a primary amide, induced by a reagent like phenyliodine diacetate (PIDA), generates an isocyanate that is immediately trapped by an amine or ammonia (B1221849) source to yield the desired urea thieme-connect.comorganic-chemistry.orgorganic-chemistry.org. Hindered trisubstituted ureas can also undergo nucleophilic substitution with various nucleophiles under neutral conditions, appearing to proceed through an isocyanate intermediate nih.gov.
Table 2: Nucleophilic Addition Strategies for Urea Synthesis
| Amine Source | Carbonyl/Isocyanate Source | Key Feature | Reference |
|---|---|---|---|
| Diisopropylamine | Methyl Isocyanate | Direct synthesis of the target compound | |
| Primary/Secondary Amines | Potassium Isocyanate | Utilizes a stable isocyanate salt in water | rsc.orgresearchgate.net |
| Ammonia/Amines | In situ Isocyanate (from Hofmann Rearrangement of Amides) | Avoids direct handling of isocyanates | thieme-connect.comorganic-chemistry.org |
Historically, phosgene (COCl₂) was a cornerstone reagent in industrial chemistry for the synthesis of ureas researchgate.net. Its reaction with amines could be controlled to produce carbamoyl (B1232498) chlorides or isocyanates, which serve as precursors to N-substituted ureas rsc.org. However, phosgene is an extremely toxic and hazardous gas, making its use environmentally unsafe and operationally complex rsc.orgrsc.org.
These significant safety concerns have driven the development of safer, solid or liquid phosgene equivalents that can be handled with fewer precautions researchgate.netrsc.orgsigmaaldrich.com. These substitutes often release the carbonyl moiety under controlled conditions.
Key Modern Alternatives to Phosgene:
Triphosgene (B27547) (Bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes into three equivalents of phosgene upon reaction. It is widely used as a direct replacement for phosgene gas rsc.orgrsc.orgsigmaaldrich.com. For example, reacting N,N-dimethyl-1,3-propanediamine with triphosgene is a key step in synthesizing N,N'-bis(3-dimethylaminopropyl)urea google.com.
Diphosgene (Trichloromethyl chloroformate): A liquid that is less volatile than phosgene but still requires careful handling sigmaaldrich.com.
1,1'-Carbonyldiimidazole (CDI) : A versatile and safe solid reagent that reacts with amines to form carbamoylimidazolium salts, which are effective carbamoylating agents for producing ureas and other derivatives organic-chemistry.orgrsc.orgacs.org.
Other substitutes include S,S-dimethyldithiocarbonate and various carbonates, which provide safer means of introducing the carbonyl group essential for urea formation organic-chemistry.orgrsc.org.
Table 3: Comparison of Phosgene and Its Equivalents
| Reagent | Physical State | Key Hazard | Advantages of Use | Reference |
|---|---|---|---|---|
| Phosgene | Gas | Highly toxic, corrosive | Highly reactive, volatile (easy removal) | rsc.orgsigmaaldrich.com |
| Triphosgene | Solid | Decomposes to phosgene | Easier to handle and store than gas | rsc.orgsigmaaldrich.com |
| Diphosgene | Liquid | Toxic, corrosive | Less volatile than phosgene | sigmaaldrich.com |
Advanced Synthetic Protocols
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and scalable methods for chemical manufacturing. These principles have been successfully applied to the synthesis of ureas, leading to innovative protocols.
A significant goal in modern synthesis is the reduction or elimination of hazardous organic solvents and metal catalysts. One highly effective green chemistry approach for the synthesis of N-substituted ureas involves conducting the reaction in water. A simple, mild, and efficient catalyst-free method has been developed for the synthesis of various ureas by the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent rsc.org. This process is scalable, allows for simple product isolation via filtration or extraction, and avoids the use of volatile organic compounds (VOCs) rsc.orgorganic-chemistry.org.
Other catalyst-free approaches have been explored, including those that utilize carbon dioxide (CO₂) as a renewable C1 building block, often under ambient conditions, to further enhance the environmental credentials of urea synthesis rsc.orgresearchgate.net. Solvent-and catalyst-free methods, such as the reaction of amines with catechol carbonate, have also been shown to produce ureas rapidly and selectively at room temperature acs.org.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including ureas, offering significant advantages over traditional batch processing. ru.nl This technique allows for rapid reactions, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous intermediates like isocyanates acs.orgresearchgate.net.
In a typical continuous flow setup for urea synthesis, a precursor such as a carbamate (B1207046) is reacted with a reagent in a first microreactor to generate an isocyanate intermediate in-line. This intermediate is then immediately mixed with an amine in a second sequential reactor to form the final urea product acs.orgresearchgate.net. This process minimizes the accumulation of unstable intermediates, improves heat and mass transfer, and facilitates rapid optimization and scalability acs.orgresearchgate.netvapourtec.com. The use of in-line analytical techniques, such as FT-IR, allows for real-time monitoring and optimization of the reaction acs.org.
Hypervalent Iodine Reagent Mediated Syntheses of Unsymmetrical Urea Derivatives
The synthesis of unsymmetrical urea derivatives has been advanced by the application of hypervalent iodine reagents, which offer a metal-free and mild alternative to traditional methods. nih.gov One prominent approach involves the coupling of amides and amines mediated by reagents such as Phenyliodine(III) diacetate (PhI(OAc)₂). nih.gov This method avoids the need for high temperatures or an inert atmosphere, making it a versatile and practical route for generating complex urea structures. nih.gov
Hypervalent iodine compounds are valued in organic synthesis for being non-toxic, environmentally friendly, and powerful oxidizing agents. frontiersin.org Their use in oxidative coupling reactions allows for the construction of various chemical bonds. researchgate.net Specifically, in the context of urea synthesis, these reagents facilitate the oxidative coupling of primary and secondary amines with primary benzamides, demonstrating a broad substrate scope. nih.gov This methodology holds significant potential, particularly for the late-stage functionalization of intricate molecules in fields like drug development. nih.gov
Key Features of Hypervalent Iodine Reagent Mediated Synthesis:
Metal-Free: Circumvents the use of metal catalysts. nih.gov
Mild Conditions: Reactions proceed without the need for high temperatures. nih.gov
Versatility: Demonstrates a broad scope for various amine and amide substrates. nih.gov
Environmentally Benign: Reagents are considered non-toxic and eco-friendly. frontiersin.org
Precursor Chemistry in this compound Synthesis
The synthesis of this compound is fundamentally dependent on the reactivity of its constituent precursors. The strategic combination of diisopropylamine and a methyl-containing reactant forms the basis of its molecular architecture.
Diisopropylamine in Urea Formation
Diisopropylamine, a secondary amine characterized by its bulky isopropyl groups, is a crucial precursor in the synthesis of this compound. wikipedia.org Its primary role is to act as a nucleophile, attacking an electrophilic carbonyl source. The most direct synthesis of the target compound involves the reaction of diisopropylamine with methyl isocyanate. This reaction is a classic example of nucleophilic addition, where the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group.
Beyond the isocyanate route, diisopropylamine can be utilized in other urea formation reactions. For instance, it can be reacted directly with urea or thiourea (B124793), often in the presence of a catalyst, to form substituted ureas. One documented method involves reacting diisopropylamine with urea in the presence of a PEG-400 catalyst at elevated temperatures to overcome kinetic barriers. Another study describes the synthesis of a related compound, diisopropylamine methyl urea, from diisopropylamine, paraformaldehyde, and urea in an acidic medium. scientific.net
The table below summarizes various reaction conditions involving diisopropylamine for urea derivative synthesis.
| Reactants | Catalyst/Medium | Temperature | Reaction Time | Molar Ratio (Urea:Amine) | Yield | Reference |
| Urea, Diisopropylamine | PEG-400 | 80-100°C | >24 hours | 0.5:1 | Optimized | |
| Diisopropylamine, Paraformaldehyde, Urea | Hydrochloric Acid | 80°C | Not Specified | 1:1 (Amine:Urea) | 90.23% | scientific.net |
| Thiourea, Diisopropylamine | PEG-400 in Water | Reflux | 26 hours | 0.5:1 | 78% | google.com |
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Methylurea (B154334) as a Synthetic Building Block
Methylurea is a fundamental synthetic building block that can be employed in the synthesis of more complex urea derivatives. nih.gov Its structure provides a reactive site for further functionalization. The preparation of methylurea itself is well-established and can be achieved through several methods, most commonly by the reaction of methylamine (B109427) hydrochloride with urea. orgsyn.org In this process, an aqueous solution of methylamine is first neutralized, followed by the addition of urea and heating under reflux. orgsyn.org
Once synthesized, methylurea can serve as a precursor in subsequent reactions. For example, it can undergo reactions that introduce substituents onto its nitrogen atoms, leading to the formation of unsymmetrical ureas. The N-methylurea substructure is a valuable component in molecular design, and its ease of introduction makes it an attractive building block in organic synthesis. nih.gov The solubilizing effect of the methylurea group is also a recognized property, influencing the pharmacokinetic characteristics of larger molecules. nih.gov
The table below outlines a common method for the synthesis of methylurea.
| Reactants | Reagents | Conditions | Yield | Reference |
| Methylamine (aq.), Urea | Hydrochloric Acid | Gentle reflux for 2.75 hours, vigorous reflux for 0.25 hours | Not specified for methylurea intermediate | orgsyn.org |
| Methylamine hydrochloride, Urea | Not Applicable | Not Specified | Not Specified | orgsyn.org |
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Chemical Reactivity and Mechanistic Investigations
Hydrolytic Stability and Degradation Pathways
The stability of the urea (B33335) functional group is significant, with the half-life for the uncatalyzed hydrolysis of urea estimated to be as long as 520 years at room temperature nih.gov. However, the substitution pattern on the nitrogen atoms can influence this stability. In aqueous solutions, ureas can undergo gradual degradation into ammonia (B1221849) and carbon dioxide nih.gov.
The hydrolysis of ureas can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of an amine result in the formation of a carbamate (B1207046), which then decomposes. In the case of enzyme-catalyzed hydrolysis by urease, a proposed mechanism involves one nickel ion acting as a Lewis acid to activate the carbonyl oxygen, while another coordinates the nucleophilic water molecule nih.gov.
Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition-elimination reaction. This forms a tetrahedral intermediate which then breaks down to yield carbamate and an amine. The carbamate subsequently decomposes to carbon dioxide and another amine molecule.
For many amides, alkaline hydrolysis is the dominant pathway in non-enzymatic reactions. However, for urea and its derivatives like tetramethylurea, computational studies have shown that neutral hydrolysis via C-N bond cleavage is the dominant pathway at most pH levels nih.gov.
Substituents on the urea nitrogen atoms have a profound effect on the kinetics of hydrolysis. The nature of these substituents can alter the electronic properties and steric environment of the carbonyl group.
Computational studies comparing the hydrolysis of urea with that of 1,1,3,3-tetramethylurea (B151932) (Me4U) have revealed unexpected substituent effects. While it was initially assumed that the hydrolysis rate of urea would be similar to or slightly faster than that of Me4U (based on comparisons between acetamide (B32628) and N,N-dimethylacetamide), calculations showed a remarkably different outcome. The free energy barrier for the neutral hydrolysis of urea is significantly higher than that for Me4U, leading to a predicted hydrolysis rate constant for urea that is approximately 1.3 x 10⁹-fold lower than that of Me4U nih.gov. This indicates that the methyl substituents in tetramethylurea significantly accelerate the hydrolysis reaction, contrary to what is observed in simple amides nih.gov.
For 1,1-Diisopropyl-3-methylurea, the bulky diisopropyl groups on one nitrogen and a methyl group on the other would be expected to influence the hydrolysis rate through a combination of steric and electronic effects. The steric hindrance provided by the isopropyl groups could potentially hinder the approach of a nucleophile. Research on hindered N,N-diisopropyl aryl ureas has shown that they undergo slow hydrolysis at elevated temperatures (100°C), whereas the corresponding dimethyl and diethyl analogues are unreactive under the same conditions nih.gov. This suggests that significant steric bulk can promote reactivity, possibly by destabilizing the ground state of the urea molecule.
Table 1: Solvolysis of various N-Aryl-N',N'-dialkylureas in neutral methanol (B129727).
| Entry | R | R' | R'' | T [°C] | t [h] | Yield of Phenyl Carbamate [%] |
| 1 | Ph | Me | Me | 70 | 18 | <1 |
| 2 | Ph | Et | Et | 70 | 18 | <2 |
| 3 | Ph | iPr | iPr | 70 | 18 | 81 |
Data sourced from Booker-Milburn et al. nih.gov
Nucleophilic Substitution Reactions of Urea Derivatives
While typically robust, certain substituted ureas can participate in nucleophilic substitution reactions. Ureas are generally inert towards nucleophiles like alcohols, amines, and thiols, often requiring harsh conditions such as high temperatures or catalysis nih.gov. However, sterically hindered trisubstituted ureas, such as derivatives of 1,1-diisopropylurea, exhibit unique reactivity. These compounds can undergo efficient substitution reactions with a variety of nucleophiles under neutral conditions nih.gov.
The mechanism for this enhanced reactivity is believed to involve the urea acting as a masked isocyanate. A nucleophile-mediated proton-switch is proposed to generate a zwitterionic intermediate, which then dissociates to form an isocyanate and an amine. The highly reactive isocyanate is then immediately trapped by another molecule of the nucleophile to form the final substitution product (e.g., a carbamate, thiocarbamate, or another urea) nih.gov. The steric hindrance from the diisopropyl groups is crucial for this reactivity, likely by weakening the C-N bond and facilitating the formation of the isocyanate intermediate. This reactivity makes hindered ureas useful for the carbamoylation of nucleophiles under mild, neutral conditions nih.gov.
Acylation and Related Functionalization Reactions
The functionalization of ureas, including acylation, often proceeds through the generation of an isocyanate intermediate. Traditional methods for preparing substituted ureas involve the reaction of amines with phosgene (B1210022) or its equivalents wikipedia.orgnih.gov. In these reactions, an amine reacts to form an isocyanate, which is then attacked by a second amine to form the urea.
For a pre-formed urea like this compound, further functionalization can be achieved. Reactions that proceed via an isocyanate intermediate are particularly relevant. For instance, Hofmann, Curtius, or Lossen rearrangements of related amide precursors can be used to generate isocyanates, which are then versatile intermediates for creating a wide range of urea derivatives through reactions with various nucleophiles nih.govorganic-chemistry.org.
Another approach to functionalization is through transamidation, where an existing urea reacts with an amine to form a new urea. This process typically requires elevated temperatures, but it avoids the use of toxic isocyanate reagents by generating the reactive intermediate in situ nih.govresearchgate.netnih.gov.
Metal-Ion Promoted Reactivity in Urea Complexes
Metal ions can coordinate with urea derivatives, influencing their reactivity. Urea and its derivatives can act as ligands, typically coordinating to metal ions through the carbonyl oxygen atom mdpi.com. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Studies on cobalt(III) complexes with substituted urea ligands have shown that coordination to the metal center can promote hydrolysis. In acidic solutions, these complexes undergo hydrolysis where the coordinated urea is cleaved nih.gov. The proposed mechanism involves the protonated, coordinated urea eliminating an amine to form a coordinated isocyanate intermediate, which is then rapidly hydrolyzed nih.gov.
In the context of the enzyme urease, a dinuclear nickel center is essential for catalysis nih.govnih.gov. The metal ions play a crucial role in activating both the urea substrate and a water molecule for the hydrolysis reaction nih.govnih.gov. While direct studies on metal complexes of this compound are not prevalent, research on complexes of structurally similar ligands like diisopropylthiourea with Co(II), Cu(II), Zn(II), and Fe(III) demonstrates their ability to form stable coordination compounds nih.govresearchgate.netmdpi.com. This suggests that this compound can also act as a ligand, and its reactivity could be similarly modulated by metal ion coordination.
Conformational Dynamics and Isomerization in Urea Systems
The urea functional group has a planar or near-planar geometry due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This gives the C-N bonds partial double-bond character, resulting in a significant barrier to rotation.
For substituted ureas, this restricted rotation can lead to the existence of different conformational isomers (rotamers). The substitution pattern on the nitrogen atoms plays a key role in determining the conformational preferences nih.gov.
Computational studies on a series of alkyl-substituted ureas have provided insight into their conformational landscapes. Analysis of isopropylurea (B1583523) reveals the existence of cis and trans isomers, with the anti geometry being the most stable nih.govacs.org. Rotation about the C(sp²)-N bond in alkylureas is slightly more hindered than in unsubstituted urea nih.govacs.org. For groups attached to the nitrogen, there are also barriers to rotation around the N-C(sp³) bond.
Table 2: Calculated Rotational Barriers for Alkyl Groups in Substituted Ureas.
| Substituent | Maximum Rotational Barrier (kcal/mol) |
| Methyl | 0.9 |
| Ethyl | 6.2 |
| Isopropyl | 6.0 |
| tert-Butyl | 4.6 |
Calculated at the MP2 level of theory. Data sourced from Vadim et al. nih.govacs.org
In this compound, the presence of bulky isopropyl groups would lead to significant steric interactions that influence the preferred conformation and the barriers to rotation. The interconversion between different rotamers would be relatively rapid at room temperature but could potentially be observed by techniques like NMR spectroscopy at lower temperatures reddit.com. The specific arrangement of the isopropyl and methyl groups relative to the carbonyl group defines the different possible isomers.
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,1-Diisopropyl-3-methylurea by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The asymmetrical nature of the molecule—with two isopropyl groups on one nitrogen atom and a methyl group on the other—gives rise to a distinct set of signals in the NMR spectrum.
In ¹H NMR, the spectrum is expected to show four distinct signals corresponding to the different types of protons. The twelve methyl protons of the two equivalent isopropyl groups would appear as a doublet in the upfield region of the spectrum. The two methine (CH) protons of the isopropyl groups would produce a septet due to coupling with the adjacent methyl protons. The methyl group attached to the second nitrogen (N'-methyl) would yield a singlet, and the single proton on that same nitrogen (N'-H) would also appear as a signal, which may be broadened and its coupling could depend on the solvent used.
¹³C NMR spectroscopy provides complementary information, confirming the carbon framework of the molecule. Key signals include a resonance for the carbonyl carbon (C=O) in the characteristic downfield region for ureas, typically between 165 and 170 ppm. Separate signals for the methine and methyl carbons of the isopropyl groups, as well as a signal for the N-methyl carbon, would also be present, confirming the carbon skeleton of the molecule.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Isopropyl -CH₃ | ~1.1 – 1.3 | Doublet (d) |
| Isopropyl -CH | ~3.8 – 4.2 | Septet (sept) | |
| N-CH₃ | ~2.7 – 2.9 | Singlet (s) | |
| N-H | ~5.8 – 6.2 | Singlet (s) or Quartet (q) | |
| ¹³C | Isopropyl -CH₃ | ~20 – 22 | - |
| Isopropyl -CH | ~45 – 50 | - | |
| N-CH₃ | ~28 – 32 | - | |
| C=O | ~165 – 170 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects light scattering from vibrations that alter the molecule's polarizability.
The IR spectrum of this compound is dominated by several key absorption bands. A prominent, strong band corresponding to the C=O stretching vibration (often called the Amide I band in similar structures) is expected in the region of 1630–1680 cm⁻¹. Another important feature is the N-H stretching vibration, which typically appears as a sharp to moderately broad band between 3300 and 3500 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and isopropyl groups are expected in the 2850–3000 cm⁻¹ range. Bending vibrations, such as the N-H bend (Amide II band), are typically observed around 1550 cm⁻¹.
Raman spectroscopy provides additional structural information. Symmetrical vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. For instance, the symmetric stretching of the N-C-N backbone would be more prominent in Raman scattering. The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational modes, confirming the presence of its key structural components.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | -NH- | 3300 – 3500 | Medium-Strong | Weak |
| C-H Stretch (aliphatic) | -CH₃, -CH | 2850 – 3000 | Medium-Strong | Strong |
| C=O Stretch (Amide I) | -N-CO-N- | 1630 – 1680 | Strong | Medium |
| N-H Bend (Amide II) | -NH- | 1510 – 1570 | Medium | Weak |
| C-N Stretch | -N-C- | 1250 – 1350 | Medium | Medium |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₈H₁₈N₂O, corresponding to a molecular weight of approximately 158.25 g/mol pharmaffiliates.com.
In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 158. The presence of two nitrogen atoms is consistent with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight miamioh.edu.
The fragmentation of the molecular ion provides valuable structural clues. A primary and highly probable fragmentation pathway involves alpha-cleavage, which is the breaking of a bond adjacent to a heteroatom, in this case, the nitrogen atoms. The loss of an isopropyl radical (•CH(CH₃)₂, mass = 43 u) from the diisopropyl-substituted nitrogen is expected to be a major fragmentation route, leading to a prominent peak at m/z 115. Other fragmentations, such as the loss of a methyl radical or cleavage at other points in the molecule, can also occur, providing a unique fragmentation "fingerprint" that helps to confirm the compound's identity.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 158 | [C₈H₁₈N₂O]⁺ (Molecular Ion) | - |
| 143 | [C₇H₁₅N₂O]⁺ | •CH₃ |
| 115 | [C₅H₁₁N₂O]⁺ | •CH(CH₃)₂ |
| 86 | [C₄H₈NO]⁺ | •N(CH(CH₃)₂) |
| 72 | [C₃H₆NO]⁺ | •N(CH(CH₃)₂)CH₃ |
X-ray Crystallography for Solid-State Structure Determination of Urea (B33335) Analogues
Studies on various N-substituted and N,N'-disubstituted ureas reveal key structural parameters. The C=O bond length is typically around 1.25 Å, while the C-N bond lengths are in the range of 1.35–1.37 Å, intermediate between a single and double bond nih.gov.
Table 4: Typical Structural Parameters of the Urea Moiety from Analogues
| Parameter | Typical Value | Reference Compound Type |
|---|---|---|
| C=O Bond Length | ~1.25 Å | N,N'-disubstituted ureas nih.gov |
| C-N Bond Length | ~1.35 – 1.37 Å | N,N'-disubstituted ureas nih.gov |
| N-C-N Bond Angle | ~116° – 118° | Substituted ureas |
| N-H···O=C Hydrogen Bond Distance | ~1.8 – 2.2 Å | Crystalline ureas wikipedia.org |
| Dihedral Angle (N-C-N-C) | Near 180° (trans) or 0° (cis) | N,N'-diaryl ureas nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Urea (B33335) Derivatives
The electronic structure of urea derivatives is of significant interest due to the presence of the amide functional group, which exhibits resonance. DFT calculations are frequently employed to analyze the electronic properties of such compounds. These studies often involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT calculations to understand the bonding in terms of localized electron-pair bonds. This analysis can quantify the delocalization of electron density and the nature of the interactions between different parts of the molecule. For urea derivatives, NBO analysis can provide a detailed picture of the resonance stabilization of the amide group and the extent of hyperconjugative interactions.
The table below summarizes key electronic properties that can be determined for urea derivatives using quantum chemical calculations.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |
| NBO Charges | Atomic charges calculated using Natural Bond Orbital analysis | Provides insight into the charge distribution within the molecule. |
The presence of rotatable bonds in 1,1-Diisopropyl-3-methylurea gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to determine the energy barriers between different conformations. Quantum chemical methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles.
The rotation around the C-N bonds is of particular interest in urea derivatives. The planarity of the urea backbone is a key feature, and the bulky isopropyl groups in this compound may lead to steric hindrance, potentially causing deviations from planarity. By systematically varying the relevant dihedral angles and calculating the corresponding energies, a detailed energy landscape can be constructed. This landscape reveals the global minimum energy conformation as well as other local minima and the transition states that connect them. nih.govnih.gov
The relative energies of different conformers can be used to determine their populations at a given temperature using Boltzmann statistics. This information is crucial for understanding the dynamic behavior of the molecule in different environments.
Thermochemical Properties and Prediction Models
The thermochemical properties of a compound, such as its enthalpy of formation and sublimation, are fundamental for understanding its stability and reactivity. Computational methods provide a means to predict these properties, especially when experimental data is scarce.
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For complex molecules like this compound, direct calorimetric measurements can be challenging. Computational approaches, such as those based on ab initio calculations or DFT, offer a viable alternative.
One common approach is the use of isodesmic reactions. In this method, a hypothetical reaction is constructed in which the number and types of bonds are conserved on both the reactant and product sides. By choosing reactants and products with well-established experimental enthalpies of formation, the enthalpy of formation of the target molecule can be calculated with high accuracy.
The enthalpy of sublimation (ΔsubH), the energy required to convert one mole of a substance from the solid to the gaseous state, is another important thermochemical parameter. While challenging to calculate directly, it can be estimated using various theoretical models. For instance, group additivity schemes, where the enthalpy of sublimation is estimated by summing the contributions of individual functional groups, have been developed for organic molecules. nist.gov More sophisticated methods involve the calculation of intermolecular forces in the crystal lattice.
The table below outlines some computational methods used to determine the thermochemical properties of urea derivatives.
| Property | Computational Method | Key Features |
| Enthalpy of Formation | Isodesmic Reactions | High accuracy due to cancellation of errors. |
| Atomization Energy | Requires high-level quantum chemical calculations. | |
| Enthalpy of Sublimation | Group Additivity | Empirical method based on functional group contributions. nist.gov |
| Crystal Lattice Calculations | Requires knowledge of the crystal structure. |
Theoretical calculations can also be used to predict the thermodynamic equilibrium constant (K) for chemical reactions involving this compound. The equilibrium constant is related to the standard Gibbs free energy change (ΔG°) of the reaction, which can be calculated from the enthalpies and entropies of the reactants and products.
Applications in Organic Synthesis and Reagent Chemistry
Role as a Synthetic Intermediate for Complex Molecules
While specific, publicly documented examples of 1,1-Diisopropyl-3-methylurea as a direct intermediate in the synthesis of highly complex, named molecules are not extensively prevalent in readily available literature, its structural motifs are indicative of its potential as a precursor. The urea (B33335) functional group is a cornerstone in the synthesis of a wide array of biologically active compounds and materials.
The presence of both N-H and C=O functionalities allows for a variety of chemical modifications. The nitrogen atoms can act as nucleophiles, while the carbonyl group is susceptible to attack by nucleophiles. The isopropyl groups, being bulky, can exert significant steric influence on reactions, potentially directing the stereochemical outcome of synthetic transformations.
In principle, the methyl group could be functionalized, for instance, through radical reactions, although this is less common. More typically, the urea backbone itself is incorporated into a larger molecular framework. For example, urea derivatives are key components in the synthesis of various heterocyclic compounds, which are ubiquitous in medicinal chemistry.
Derivatization Strategies for Novel Compounds
The chemical structure of this compound offers several avenues for derivatization, allowing for the creation of novel compounds with potentially interesting properties.
One common strategy for derivatizing ureas is through N-alkylation or N-arylation reactions at the nitrogen atom bearing a hydrogen. This can be achieved using a variety of alkyl or aryl halides in the presence of a base. Such modifications can significantly alter the electronic and steric properties of the molecule, influencing its solubility, reactivity, and biological activity.
Another approach is the reaction with electrophiles at the carbonyl oxygen or the nitrogen atoms. For instance, reaction with strong electrophiles could lead to the formation of isourea derivatives, which are themselves useful intermediates in organic synthesis.
Furthermore, the urea moiety can participate in condensation reactions with dicarbonyl compounds or their equivalents to form heterocyclic structures. These reactions often rely on the nucleophilicity of the nitrogen atoms and can be catalyzed by acids or bases.
While specific examples for this compound are not widely reported, the general reactivity patterns of unsymmetrical ureas provide a roadmap for its potential derivatization. For instance, the reaction of 1,3-disubstituted ureas with isocyanates can lead to the formation of biurets, and reactions with diamines can yield more complex polyurea structures.
Urea Derivatives in Organocatalysis (General Context)
Urea and its derivatives have emerged as a significant class of organocatalysts, primarily functioning as hydrogen-bond donors. wikipedia.org This catalytic activity stems from the ability of the two N-H protons of the urea moiety to form hydrogen bonds with a substrate, thereby activating it towards a nucleophilic attack. wikipedia.org
The acidity of the N-H protons, and thus the catalytic activity, can be tuned by the substituents on the nitrogen atoms. Electron-withdrawing groups increase the acidity and enhance the catalytic performance. While this compound itself is not a primary example of a highly active organocatalyst due to the electron-donating nature of the alkyl groups, the broader family of urea derivatives showcases the importance of this functional group in catalysis.
Chiral urea derivatives are particularly valuable in asymmetric synthesis, where they can induce enantioselectivity in a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. The catalyst typically forms a chiral pocket around the substrate through hydrogen bonding, directing the approach of the nucleophile to one face of the electrophile.
Research on Biological Interactions and Agrochemical Applications Non Human Focus
Enzyme Inhibition Studies of Urea (B33335) Derivatives
Urea derivatives are a well-established class of compounds known to exhibit a wide range of biological activities, including the inhibition of various enzymes. researchgate.net These inhibitory activities are of significant interest in the development of new therapeutic agents and agrochemicals.
The mechanisms through which urea derivatives inhibit enzymes are diverse and depend on both the structure of the urea compound and the specific enzyme being targeted. Generally, these mechanisms can be categorized as either reversible or irreversible inhibition. libretexts.org
Reversible inhibition by urea derivatives often involves the formation of non-covalent bonds with the enzyme. researchgate.net One common form is competitive inhibition , where the urea derivative is structurally similar to the enzyme's natural substrate and competes for binding at the active site. libretexts.orgresearchgate.net This binding is temporary, and increasing the substrate concentration can overcome the inhibition. libretexts.org
Another reversible mechanism is non-competitive inhibition , where the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). libretexts.org This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration. Some urea derivatives have been observed to act as non-competitive inhibitors.
In some instances, urea itself can modulate enzyme activity by altering the enzyme's conformational dynamics. For example, at sub-denaturing concentrations, urea has been shown to relieve the allosteric inhibition of adenylate kinase by promoting a more open and active conformation of the enzyme. biorxiv.org
While less common for simple ureas, a potential mechanism for irreversible inhibition by more reactive urea derivatives could involve the acylation of nucleophilic sites within the enzyme's active site. This would entail the urea derivative acting as an acylating agent, forming a stable covalent bond with a nucleophilic amino acid residue (such as serine, cysteine, or lysine), thereby permanently inactivating the enzyme. However, specific studies detailing this mechanism for 1,1-Diisopropyl-3-methylurea are not prevalent in the reviewed literature.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For urea derivatives, SAR investigations have been instrumental in optimizing their potency as enzyme inhibitors. nih.govnih.gov These studies systematically modify different parts of the urea scaffold and assess the impact on inhibitory activity.
Key aspects of the urea scaffold that are often modified in SAR studies include:
Substituents on the nitrogen atoms: The nature, size, and electronic properties of the groups attached to the nitrogen atoms of the urea moiety play a critical role in determining the compound's interaction with the target enzyme. For instance, in a study of urea derivatives as anti-tuberculosis agents, systematic replacement of different sections of the molecule was performed to establish a clear SAR. nih.gov
The urea linkage itself: Modifications such as N-methylation can significantly alter the conformational preferences of the urea derivative, which in turn can affect its biological activity. nih.gov For example, the introduction of a methyl group can shift the molecule from a trans,trans to a cis,cis conformation. nih.gov Replacing the urea oxygen with sulfur to form a thiourea (B124793) can also dramatically impact activity. nih.gov
The following table summarizes general SAR findings for urea derivatives as enzyme inhibitors based on various studies.
| Structural Feature | Modification | Impact on Inhibitory Activity | Reference |
| Urea Core | Replacement of urea with thiourea | Generally decreases activity | nih.gov |
| Replacement of urea with carbamate (B1207046) | Significant decrease in potency | nih.gov | |
| Mono- or Di-N-methylation | Can decrease activity | nih.gov | |
| Aryl Substituents | Position of substituents (ortho, meta, para) | Can significantly influence potency, with ortho substitution sometimes being favorable | researchgate.net |
| Electron-withdrawing groups | Can strengthen hydrogen bonding interactions with the enzyme's active site | nih.gov | |
| Alkyl/Cyclic Substituents | Introduction of bulky, lipophilic groups (e.g., adamantyl) | Can enhance binding to hydrophobic pockets in the enzyme | nih.govnih.gov |
Interactions with Biological Macromolecules (e.g., Proteins)
The biological effects of small molecules like this compound are often mediated through their interactions with biological macromolecules, primarily proteins. nih.gov These interactions can be specific, such as the binding to the active site of an enzyme, or non-specific, involving interactions with other parts of the protein surface.
The urea functional group is adept at forming hydrogen bonds, acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.gov This hydrogen bonding capability is a key determinant of the molecular recognition and bioactivity of urea derivatives, enabling them to stabilize their interaction with target proteins. nih.gov
The lipophilic isopropyl groups of this compound would also contribute to hydrophobic interactions with non-polar regions of macromolecules. nih.gov These interactions are a major driving force for the binding of small molecules to proteins and can influence the partitioning of the compound within biological systems. nih.gov
Role as Herbicide Metabolites and Related Structures
Many commercial herbicides are based on the phenylurea structure. nih.gov These compounds, such as diuron, linuron, and isoproturon, are widely used in agriculture for weed control. nih.govnih.gov When these herbicides are applied in the environment, they are subject to degradation by microorganisms and metabolic processes in plants, leading to the formation of various metabolites. nih.gov
The degradation of phenylurea herbicides often involves the demethylation of the terminal nitrogen atoms. For example, the herbicide isoproturon, which is 3-(4-isopropylphenyl)-1,1-dimethylurea, can be metabolized to monomethyl and demethylated derivatives. Given the structural similarity, it is plausible that a compound like this compound could be a metabolite of a larger, more complex diisopropyl-containing urea-based herbicide, or it could be structurally related to known herbicide metabolites.
The study of herbicide metabolites is important for several reasons:
Toxicity: Metabolites can sometimes be more toxic than the parent herbicide. nih.gov
Persistence: The persistence of metabolites in soil and water can differ from that of the parent compound, influencing their long-term environmental impact.
Bioactivity: Metabolites may retain some herbicidal activity or have other biological effects.
Research into the metabolites of phenylurea herbicides often employs techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) to detect and quantify these compounds in environmental and biological samples. researchgate.net
Biological Activity Modulation through Structural Modification (Non-Human Models)
The biological activity of urea derivatives can be finely tuned through structural modifications. nih.govmuni.cz This principle is extensively used in drug discovery and the development of new agrochemicals. By systematically altering the substituents on the urea scaffold, researchers can enhance potency, improve selectivity, and modify the pharmacokinetic properties of these compounds.
In non-human models, these modifications have been shown to impact a range of biological activities:
Antimicrobial Activity: The introduction of different functional groups or heterocyclic rings to a urea backbone can lead to compounds with significant antibacterial or antifungal properties. mdpi.com
Enzyme Inhibition: As discussed in the SAR section, modifying the substituents on the urea can drastically alter its ability to inhibit specific enzymes. For example, in the development of inhibitors for soluble epoxide hydrolase, a series of 1,3-disubstituted ureas were synthesized and tested to optimize their inhibitory activity. nih.gov
Antiviral Activity: Certain 1,3-disubstituted ureas have been investigated as potential inhibitors of RNA virus replication. researchgate.net
The following table provides examples of how structural modifications of urea derivatives have modulated their biological activity in non-human studies.
| Parent Urea Structure | Structural Modification | Resulting Change in Biological Activity |
| Adamantyl urea | Systematic replacement of aryl and alkyl moieties | Optimized anti-tuberculosis activity through inhibition of epoxide hydrolase enzymes nih.govnih.gov |
| N-phenyl-N'-cyclopentyl urea | N-methylation | Alters conformational preference, which can impact biological activity researchgate.net |
| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Variation of substituents on the aryl ring | Modulated inhibitory potency against soluble epoxide hydrolase nih.gov |
These examples underscore the versatility of the urea scaffold and the potential to create a wide array of biologically active compounds through targeted chemical synthesis.
Environmental Behavior and Degradation Pathways Non Human Focus
Soil and Water Mobility Studies for Urea (B33335) Herbicides and Metabolites
The mobility of urea herbicides in the environment is a complex process governed by the interplay between the chemical's intrinsic properties and the characteristics of the soil and water systems. weedscience.ca The potential for a compound like 1,1-Diisopropyl-3-methylurea to move from the application site into groundwater or surface water is determined by its solubility in water and its tendency to adsorb to soil particles. grdc.com.auiastate.edu
Herbicides with higher water solubility and weaker binding to soil components (a low soil organic carbon-water (B12546825) partitioning coefficient, or Koc) are more likely to remain in the soil solution and move with soil water. grdc.com.au Conversely, compounds that bind tightly to soil organic matter and clay particles are less mobile and tend to persist in the upper soil layers. weedscience.ca The mobility of urea herbicides is therefore highly site-specific, influenced by soil texture, organic matter content, and moisture levels. grdc.com.au For instance, movement in sandy soils is likely to be greater than in heavy-textured soils with high organic matter content. grdc.com.au
Table 1: Factors Influencing the Mobility of Urea Herbicides in Soil
| Factor | Influence on Mobility | Description |
|---|---|---|
| Water Solubility | Higher solubility increases mobility. | More soluble compounds remain in the soil water phase and can be transported with it. iastate.edu |
| Adsorption (Koc) | Higher Koc (stronger binding) decreases mobility. | Herbicides bind to soil organic carbon and clay particles, removing them from the mobile water phase. weedscience.cagrdc.com.au |
| Soil Texture | Mobility is greater in coarse (sandy) soils. | Coarse soils have fewer binding sites and larger pores, facilitating water and herbicide movement. grdc.com.au |
| Soil Organic Matter | Higher organic matter decreases mobility. | Organic matter provides numerous sites for herbicide adsorption. weedscience.ca |
| Soil Moisture | Higher moisture content can increase mobility. | Sufficient soil water is required to transport the herbicide through the soil profile. grdc.com.au |
Microbial Degradation Mechanisms and Metabolite Identification
Microbial degradation is a primary pathway for the breakdown of most organic herbicides in the soil. k-state.edu Soil microorganisms, including bacteria and fungi, utilize these compounds as a source of energy and nutrients, transforming them into simpler, less toxic substances. k-state.edusciencepublishinggroup.com For phenylurea herbicides, which are structurally analogous to this compound, microbial metabolism is a critical process determining their environmental persistence. oup.com The degradation process often involves a series of enzymatic reactions that modify the herbicide's structure, leading to the formation of various metabolites before eventual mineralization to carbon dioxide. oup.comnih.gov
A common initial step in the microbial degradation of many N,N-dimethylurea herbicides is the sequential removal of the methyl groups from the terminal nitrogen atom, a process known as N-demethylation. oup.comnih.gov This pathway is well-documented for compounds like isoproturon. The metabolism is initiated by the enzymatic removal of one methyl group to form a monomethylated metabolite (e.g., MDIPU from isoproturon). oup.com This is often the most abundant metabolite found in soil studies. oup.com This step can be followed by the removal of the second methyl group, resulting in a didemethylated metabolite (e.g., DDIPU). oup.com These reactions are typically mediated by microbial enzymes. oup.com
Following N-dealkylation, or in some cases as an initial step, the urea side chain of the herbicide can be cleaved. oup.com This transformation can occur through hydrolytic cleavage, breaking the bond between the urea group and the rest of the molecule. oup.com For example, studies on the bacterium Arthrobacter globiformis have shown its ability to transform phenylurea herbicides in a single step involving the hydrolytic cleavage of the N,N-dimethylurea side chain to yield the corresponding aniline (B41778) derivative. oup.com Another pathway involves the cleavage of the methylurea (B154334) group from a monodemethylated metabolite. oup.com The degradation of sulfonylurea herbicides also involves the cleavage of the urea structure, indicating this is a common mechanism for this class of compounds. researchgate.net
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly the ultraviolet (UV) spectrum of sunlight. mdpi.comnih.gov This process can be a significant degradation pathway for herbicides present on soil surfaces or in clear, shallow waters. mdpi.com The degradation can occur through direct photolysis, where the herbicide molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the herbicide molecule. nih.gov
For urea-type herbicides, studies have shown that photodegradation primarily involves the loss and oxidation of the alkyl chains attached to the urea group. researchgate.net Research on phenylurea herbicides has identified several by-products resulting from photocatalytic degradation, including hydroxylated compounds formed by the interaction with hydroxyl radicals. nih.gov Other identified processes include demethylation, dearylation, and dechlorination, which can also be followed by hydroxylation. nih.gov The presence of photocatalysts like titanium dioxide (TiO₂) can significantly accelerate the photodegradation of urea herbicides in water. mdpi.comresearchgate.net
Environmental Persistence and Half-Life Determination Methodologies
The environmental persistence of a herbicide is often quantified by its half-life (DT₅₀), which is the time required for 50% of the initial amount of the compound to dissipate or degrade. k-state.eduorst.edu A shorter half-life indicates lower persistence, while a longer half-life suggests the potential for the compound to remain in the environment for an extended period. orst.edu The half-life of a herbicide is not a fixed value; it varies significantly depending on environmental conditions such as soil type, temperature, moisture, and microbial activity. iastate.eduk-state.edu
Half-life is typically determined through laboratory or field studies. In laboratory settings, soil or water samples are treated with the herbicide and incubated under controlled conditions (e.g., constant temperature and moisture). The concentration of the herbicide is measured over time to calculate the degradation rate. k-state.edu Field studies provide more realistic data as they incorporate the variability of natural environmental conditions. k-state.edu
Table 2: Example Soil Half-Lives for Related Urea Herbicides
| Herbicide | Typical Soil Half-Life (DT₅₀) | Notes |
|---|---|---|
| Isoproturon | 6-28 days | Degradation rate is sensitive to temperature. wikipedia.org |
| Diuron | 15-365 days | Persistence varies widely with soil type and climate. |
| Linuron | 30-150 days | Persistence is influenced by microbial activity and soil properties. |
Note: This data is for analogous compounds and serves to illustrate the range of persistence for urea herbicides. The half-life of this compound may differ.
Influence of Environmental Factors on Degradation (e.g., pH)
Various environmental factors can significantly influence the rate at which herbicides degrade. Soil pH is a critical factor that can affect both chemical and microbial degradation pathways. researchgate.net
For sulfonylurea herbicides, chemical hydrolysis is a primary degradation mechanism that is highly pH-dependent. k-state.edunih.gov The rate of hydrolysis generally decreases as the soil pH increases (becomes more alkaline), leading to greater persistence in high-pH soils. k-state.eduresearchgate.net For example, the half-life of the sulfonylurea herbicide prosulfuron (B166686) was found to be positively correlated with soil pH, ranging from 6.5 days at pH 5.4 to over 122 days at pH 7.9. nih.gov
Soil pH also affects the activity and composition of microbial communities responsible for biodegradation. usda.gov While some microbial processes are favored in neutral to slightly alkaline conditions, acidic conditions can inhibit the activity of certain herbicide-degrading microorganisms. usda.gov The optimal pH for the degradation of a specific compound depends on the specific microorganisms and enzymatic processes involved. copernicus.org Temperature and soil moisture also play crucial roles, with degradation rates generally increasing with warmer temperatures and optimal moisture levels, which promote higher microbial activity. k-state.edu
Analytical Methodologies for Research and Monitoring
Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for the separation and analysis of 1,1-Diisopropyl-3-methylurea and its parent compound, Isoproturon. These methods offer robust separation of the analyte from complex sample matrices and provide sensitive detection.
In a typical HPLC setup for the analysis of Isoproturon and its metabolites, a reversed-phase column, such as a C18 column, is employed. The separation is achieved using a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. For instance, a Lichrospher C18 column (25 cm × 4 mm, 5 µm) has been successfully used for the separation of Isoproturon from poppy seed extracts agriculturejournals.czagriculturejournals.cz. The mobile phase can be run in an isocratic or gradient mode to achieve optimal separation. For example, a gradient program starting with a higher aqueous content and gradually increasing the organic solvent concentration can effectively separate compounds with different polarities.
LC-MS/MS has become the method of choice for the determination of this compound due to its superior sensitivity and selectivity. This technique couples the separation power of HPLC with the precise detection and identification capabilities of tandem mass spectrometry. The use of a 2 µm particle Purospher® STAR RP-18 endcapped UHPLC column has been reported for the analysis of a wide range of pesticides and their metabolites, including Isoproturon sigmaaldrich.com. The mobile phase often consists of ammonium (B1175870) formate (B1220265) and formic acid in both water and methanol to enhance ionization efficiency sigmaaldrich.com.
| Technique | Column | Mobile Phase | Detection | Matrix | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Lichrospher C18 (25 cm × 4 mm, 5 µm) | Methanol/Water mixture | APCI-MS/MS | Poppy Seeds | agriculturejournals.czagriculturejournals.cz |
| LC-MS/MS | Purospher® STAR RP-18 endcapped (2 µm) | A: 2 mmol/L Ammonium formate/formic acid in water B: 2 mmol/L Ammonium formate/formic acid in methanol | ESI-MS/MS | Cabbage | sigmaaldrich.com |
| LC-MS/MS | Accucore C18 (2.1x100 mm) | Not specified | MS/MS | High protein content pulses | eurl-pesticides.eu |
Multiple Reaction Monitoring (MRM) in Mass Spectrometry
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for the quantification of target analytes in complex mixtures. In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the ionized molecule of interest), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is then set to monitor for a specific fragment ion (product ion). This precursor-to-product ion transition is often unique to the target compound, providing a high degree of selectivity.
For the analysis of this compound, which is a metabolite of Isoproturon, MRM transitions would be developed based on its specific mass and fragmentation pattern. While specific transitions for this compound are not explicitly detailed in the provided search results, the transitions for the parent compound, Isoproturon, are well-established. For Isoproturon, the precursor ion [M+H]+ is typically m/z 207.2 nrcgrapes.in. Common product ions used for quantification and confirmation are m/z 72.1 and m/z 46.1 nrcgrapes.in. Another source indicates product ions of m/z 72.0 and 47.0 for the precursor ion of m/z 207.0 eurl-pesticides.eu. The collision energies for these transitions are optimized to maximize the signal of the product ions. The Shimadzu Pesticide MRM Library, for instance, contains an average of 8 MRM transitions for each of the 766 certified reference standards, including Isoproturon shimadzu.com.
The use of at least two MRM transitions for each compound is a common practice for confirmation of its identity, with the ratio of the two transitions being a key identification criterion eurl-pesticides.eu.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|---|
| Isoproturon | 207.2 | 72.1 | 46.1 | Positive | nrcgrapes.in |
| Isoproturon | 207.0 | 72.0 | 47.0 | Positive | eurl-pesticides.eu |
Isotopic Labeling for Pathway Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and elucidate its degradation pathways. This method involves replacing one or more atoms in the molecule of interest with their stable or radioactive isotopes wikipedia.orgmusechem.com. By tracking the labeled atoms through various transformation products, researchers can map out the metabolic or degradation pathways.
In the context of this compound, which is formed from the degradation of Isoproturon, isotopic labeling can be used to understand the mechanisms of its formation and further breakdown. For example, Isoproturon can be synthesized with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) at specific positions in the molecule.
A study on the microbial transformation of Isoproturon utilized compound-specific isotope analysis (CSIA) to investigate different degradation pathways nih.gov. The researchers found that different initial biotransformation reactions led to distinct isotopic fractionation patterns of carbon, nitrogen, and hydrogen in the Isoproturon molecule nih.gov. Specifically, hydroxylation of the isopropyl group by fungi was associated with C and H isotope fractionation, while hydrolysis by Arthrobacter globiformis D47 resulted in significant C and N isotope fractionation nih.gov. In contrast, N-demethylation by Sphingomonas sp. SRS2, the pathway leading to the formation of this compound, did not show significant isotope fractionation nih.gov. These characteristic isotope patterns can help in identifying the dominant degradation pathways in environmental samples.
The major biodegradation pathway of Isoproturon involves the formation of mono-demethyl-isoproturon, which can then be further metabolized ethz.ch. Isotopic labeling studies can confirm these pathways and potentially uncover novel metabolites.
Detection and Quantification Methodologies in Research Matrices
The detection and quantification of this compound in various research matrices, such as soil, water, and biological tissues, require sensitive and robust analytical methods. The choice of method often depends on the complexity of the matrix and the required detection limits.
For the analysis of Isoproturon in poppy seeds, an HPLC-MS/MS method was developed with a detection limit of 0.01 mg/kg, a recovery of 84%, and a repeatability of 7% agriculturejournals.czagriculturejournals.czresearchgate.net. The sample preparation involved extraction with a methanol-water mixture followed by purification using solid-phase extraction (SPE) with Supelclean LC-18 cartridges agriculturejournals.czagriculturejournals.czresearchgate.net.
In water samples, a multi-residue analytical method using SPE and LC-MS/MS was developed for several polar pesticides, including Isoproturon epa.gov. The minimum detectable quantity (MDQ) for each pesticide was approximately 1.0 ng epa.gov. Another study reported limits of detection for phenylurea herbicides in natural waters between 0.3 and 1.0 ng/L using SPE followed by derivatization and solid-phase microextraction–gas chromatography–mass spectrometry researchgate.net.
For plant-based food matrices like cabbage, a method utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by LC-MS/MS analysis has been established sigmaaldrich.com. This method demonstrated excellent linearity in the concentration range of 0.01 to 0.2 mg/L sigmaaldrich.com.
| Matrix | Analytical Method | Detection Limit (LOD) / Quantification Limit (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|
| Poppy Seeds | HPLC-MS/MS | LOD: 0.01 mg/kg | 84 | agriculturejournals.czagriculturejournals.czresearchgate.net |
| Water | SPE-LC-MS/MS | MDQ: ~1.0 ng | Not specified | epa.gov |
| Natural Waters | SPE-SPME-GC-MS | LOD: 0.3 - 1.0 ng/L | Not specified | researchgate.net |
| Cabbage | QuEChERS-LC-MS/MS | Linearity: 0.01 - 0.2 mg/L | Not specified | sigmaaldrich.com |
Future Research Directions and Emerging Trends
Development of Novel Urea-Based Chemical Probes
The inherent ability of the urea (B33335) functional group to form stable hydrogen bonds makes it a privileged scaffold in the design of molecules that can interact with biological systems. nih.gov This property is being increasingly exploited to develop novel chemical probes for diagnosing diseases and studying biological processes. nih.gov Future research is focused on designing urea-based molecules that can act as sensitive and selective detectors for specific enzymes or biomarkers. nih.gov
One emerging concept involves functionalizing the urea nitrogen atoms with groups that can be cleaved by specific enzymes. nih.gov The subsequent change in the molecule's conformation could be detected through various analytical techniques like fluorescence or NMR, signaling the presence of the target enzyme. nih.gov This approach could lead to a toolkit of diagnostic probes tailored for enzymes that are over-expressed in various diseases. nih.gov While much of this research has focused on aromatic ureas, the principles can be extended to aliphatic compounds like 1,1-Diisopropyl-3-methylurea. The isopropyl groups, for instance, could influence the conformational dynamics and solubility of potential probes.
Another innovative approach is the development of nanozymes incorporating urea. For example, a manganese-urea nanozyme (UMnzyme) has been constructed that exhibits enhanced oxidase-like activity in the presence of arsenic(V), allowing for its colorimetric detection. rsc.org This demonstrates the potential of integrating urea-based structures into nanomaterials to create highly sensitive and selective probes for environmental and health monitoring. rsc.orgsemanticscholar.org
Table 1: Examples of Urea-Based Chemical Probe Concepts
| Probe Concept | Target Analyte | Detection Principle | Potential Application |
|---|---|---|---|
| Enzyme-Cleavable Ureas | Disease-specific enzymes | Conformational change upon cleavage detected by fluorescence, NMR, or HPLC nih.gov | Non-invasive disease diagnosis from bodily fluids nih.gov |
| Mn-Urea Nanozyme (UMnzyme) | Arsenic(V) | Enhanced oxidase-like activity leading to a colorimetric reaction rsc.org | Environmental monitoring and heavy metal detection rsc.org |
Exploration of New Synthetic Paradigms for Urea Derivatives
The synthesis of urea derivatives is a cornerstone of organic and medicinal chemistry. nih.gov While traditional methods often rely on hazardous reagents like phosgene (B1210022) and isocyanates, there is a significant push towards developing safer, more efficient, and environmentally benign synthetic methodologies. nih.govmdpi.com These new paradigms are critical for the sustainable production of compounds like this compound.
Recent advancements focus on several key areas:
Safer Reagents: The use of phosgene equivalents such as N,N'-Carbonyldiimidazole (CDI) and triphosgene (B27547) offers a less toxic alternative for creating the urea linkage. nih.gov Other approaches utilize carbonates like bis(2,2,2-trifluoroethyl) carbonate as condensing agents. nih.gov
Catalyst-Free and Water-Based Synthesis: A significant breakthrough is the development of methods that proceed in water without the need for a catalyst. For example, the reaction of amines with potassium isocyanate in water provides a simple, mild, and efficient route to N-substituted ureas, avoiding organic solvents and complex purification. rsc.org This method is scalable and has been used to synthesize agrochemicals like Isoproturon, highlighting its industrial applicability. rsc.org
Hypervalent Iodine Reagents: A novel metal-free approach for synthesizing unsymmetrical ureas involves the coupling of amides and amines using hypervalent iodine reagents like PhI(OAc)2. mdpi.com This method avoids the need for high temperatures and inert atmospheres, representing a significant advance in convenience and safety. mdpi.com
Continuous Flow Chemistry: Flow chemistry is being increasingly used for the synthesis of ureas. nih.gov This technology allows for the safe handling of hazardous intermediates, such as those generated during a Curtius rearrangement, by performing the reaction and subsequent trapping of the isocyanate in a continuous stream. This enhances process control and safety, making it suitable for scaling up production. nih.govrsc.org
For a specific compound like this compound, which is traditionally made from methyl isocyanate and diisopropylamine (B44863), these new paradigms offer promising alternatives. For instance, a water-based synthesis could potentially react diisopropylamine with an in-situ generated methyl isocyanate precursor, reducing the hazards associated with handling the volatile and toxic isocyanate directly.
Table 2: Comparison of Synthetic Methodologies for Urea Derivatives
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional | Amines + Phosgene/Isocyanates | Often requires base, organic solvents nih.gov | Well-established, versatile | Use of highly toxic and hazardous reagents nih.govmdpi.com |
| Phosgene Equivalents | Amines + CDI, Triphosgene | Milder conditions | Safer than phosgene, crystalline reagents nih.gov | Can still generate byproducts |
| Water-Based Synthesis | Amines + Potassium Cyanate | Water, room temperature rsc.org | Environmentally friendly, simple, catalyst-free rsc.org | Limited to certain amine substrates |
| Hypervalent Iodine | Amides + Amines + PhI(OAc)2 | Metal-free, mild heating mdpi.com | Avoids toxic catalysts and harsh conditions mdpi.com | Stoichiometric use of iodine reagent |
Advanced Computational Modeling for Structure and Reactivity Prediction
Computational chemistry has become an indispensable tool in understanding the properties of urea derivatives. nih.gov Advanced modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics, provide deep insights into the conformational preferences, electronic structure, and reactivity of these molecules, which are difficult to obtain through experimental means alone. nih.gov
For a molecule like this compound, computational studies can predict:
Conformational Analysis: The urea functionality has a restricted rotation due to the delocalization of nitrogen's non-bonded electrons into the carbonyl group. nih.gov Substituents on the nitrogen atoms play a crucial role in determining the preferred conformation (e.g., trans,trans or cis,cis). nih.gov Computational models can accurately predict the most stable conformations of this compound, considering the steric hindrance from the two isopropyl groups. This information is vital for understanding how the molecule might interact with a biological target.
Electronic Properties: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's reactivity and its potential to participate in chemical reactions. nih.gov
Reaction Mechanisms: Computational fluid dynamics (CFD) modeling can be used to simulate processes like urea hydrolysis in detail, optimizing reactor geometry and operating conditions for industrial applications like ammonia (B1221849) synthesis for flue gas conditioning. researchgate.net Similarly, quantum calculations can elucidate the step-by-step mechanism of synthetic reactions, guiding the development of more efficient synthetic routes. nih.gov
These predictive capabilities accelerate the design of new urea derivatives with desired properties, whether for medicinal applications or material science, by allowing researchers to screen virtual libraries of compounds before committing to laboratory synthesis. nih.govfrontiersin.org
Interdisciplinary Research Integrating Chemical and Biological Sciences
The future of research on urea compounds lies at the interface of chemistry and biology. destechpub.com The versatility of the urea scaffold makes it a privileged structure in medicinal chemistry, with numerous approved drugs and bioactive compounds containing this moiety. nih.govnih.govfrontiersin.org The integration of chemical synthesis, computational modeling, and biological evaluation is driving the discovery of new therapeutic agents.
Key areas of this interdisciplinary research include:
Drug Discovery: Urea derivatives are central to the development of anticancer agents (e.g., Sorafenib), anti-HIV drugs (e.g., Ritonavir), and many other therapeutics. nih.govnih.govfrontiersin.orgmdpi.com The urea group's ability to act as a hydrogen bond donor and acceptor is critical for its interaction with biological targets like protein kinases and receptors. nih.govmdpi.com Future work will involve synthesizing novel derivatives of compounds like this compound and evaluating their activity against a wide range of biological targets.
Chemical Biology: Urea-based molecules are being developed as tools to probe biological pathways. By designing molecules that can selectively inhibit specific enzymes or modulate receptor activity, researchers can unravel complex biological processes. nih.govnih.gov
Agrochemicals: The integration of chemical and biological sciences is also evident in agriculture. Research into combining urea fertilizers with chemical amendments like urease and nitrification inhibitors (e.g., NBPT, DCD) and biological amendments like sulfur-oxidizing bacteria aims to improve nitrogen use efficiency and reduce environmental pollution. slu.se Understanding the complex interactions between the urea compound and soil microbiology is crucial for developing sustainable agricultural practices. slu.se
This collaborative approach ensures that the design and synthesis of new urea derivatives are guided by a deep understanding of their potential biological effects and applications, leading to more effective and targeted solutions in medicine, agriculture, and beyond. frontiersin.orgebsco.com
Q & A
Q. What are the recommended synthetic methodologies for 1,1-Diisopropyl-3-methylurea, and how can reaction conditions be optimized?
Answer: Synthesis of substituted ureas like this compound typically involves the reaction of an isocyanate with an amine. For example, reacting diisopropylamine with methyl isocyanate in a polar aprotic solvent (e.g., dichloromethane) under inert conditions can yield the target compound. Key optimization parameters include:
- Temperature: Maintain 0–5°C to minimize side reactions.
- Solvent choice: Dichloromethane or THF improves solubility and reaction efficiency.
- Stoichiometry: A 1:1 molar ratio of amine to isocyanate ensures minimal residual reactants.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol can isolate the product .
Table 1: Example Synthesis Parameters for Analogous Ureas
| Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea | DCM | 25 | 78 | |
| 1-Methyl-1-phenylurea | THF | 0–5 | 85 |
Q. What safety protocols and storage conditions are critical for handling this compound?
Answer: While specific toxicological data for this compound may be limited, general urea handling guidelines apply:
- Personal Protective Equipment (PPE):
- Respirators (NIOSH/MSHA-approved) to avoid inhalation of dust .
- Chemical-resistant gloves (nitrile or neoprene) and safety goggles .
- Storage:
- Store in a cool, dry place (<25°C) away from moisture and oxidizing agents.
- Use amber glass containers to prevent photodegradation .
- Spill Management:
- Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve conflicting analytical data (e.g., purity vs. structural identity) for this compound?
Answer: Contradictions in purity assessments (e.g., HPLC vs. NMR) require cross-validation:
- Chromatographic Methods:
- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times with certified reference standards .
- Spectroscopic Techniques:
- NMR: Confirm substituent patterns via H and C NMR. For example, methyl groups on the urea nitrogen appear as singlets at δ 2.8–3.2 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H] for CHNO: calc. 157.1342, observed 157.1345) .
Q. How do substitution patterns in urea derivatives influence their physicochemical properties, and what implications does this have for experimental design?
Answer: Substituent effects are critical for solubility, stability, and reactivity:
- Hydrophobicity: Diisopropyl groups increase lipophilicity (logP > 2), necessitating solvents like DMSO for biological assays .
- Steric Effects: Bulky groups (e.g., isopropyl) reduce hydrogen-bonding capacity, affecting crystallization. Use slow evaporation from ethanol/water mixtures for X-ray-quality crystals .
- Stability: Electron-withdrawing groups (e.g., chloro) enhance resistance to hydrolysis. Conduct pH stability studies (pH 3–9, 37°C) to identify degradation pathways .
Table 2: Comparative Properties of Urea Derivatives
| Compound | logP | Solubility (mg/mL, HO) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 1-Methyl-1-phenylurea | 1.2 | 12.5 | 145–147 | |
| 1,3-Diisopropylurea | 2.8 | 2.3 | 89–91 |
Methodological Notes
- Synthesis Optimization: Always monitor reactions via TLC (silica gel, UV detection) to track progress .
- Data Contradictions: Employ orthogonal analytical methods (e.g., IR for functional groups, XRD for crystallinity) to validate results .
- Safety Compliance: Follow GHS/CLP regulations (e.g., EC1272/08) for labeling and hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
